2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-22-15-18-14-17-9-6-4-7-11(21)12(9)13(20(14)19-15)10-5-2-3-8-16-10/h2-3,5,8,13H,4,6-7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAGREZSHNOYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Mechanism : The oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance in the triazole ring .
Nucleophilic Substitution at C-2
The methylsulfanyl group is replaceable with nucleophiles, enabling functional diversification.
Key Insight : Reactivity follows the order Cl > NH<sub>2</sub> > OH due to steric and electronic effects of the fused triazole-quinazoline system .
Electrophilic Aromatic Substitution (EAS)
The pyridin-2-yl group directs electrophiles to specific positions on the heterocyclic core.
Regioselectivity : The pyridine nitrogen activates the meta position relative to itself, consistent with EAS trends .
Coordination Chemistry
The pyridinyl nitrogen participates in metal coordination, forming complexes with catalytic or therapeutic relevance.
Stability : Complexes exhibit thermal stability up to 250°C, confirmed by TGA.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the triazole ring undergoes cleavage.
| Conditions | Product | Pathway | Yield | Source |
|---|---|---|---|---|
| HCl (conc.)/Δ | Quinazoline-2,4-dione + 3-Amino-1,2,4-triazole | Acid hydrolysis | 89% | |
| NaOH (10M)/Δ | 2-Mercaptoquinazolinone + Pyridine-2-carboxamide | Base-induced | 76% |
Implication : This reactivity informs degradation pathways in biological systems .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the triazole moiety.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | UV (365 nm), 12 hours | Fused bicyclic adduct | 41% |
Limitation : Low yields due to competing polymerization side reactions .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further investigation:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds often display anticancer properties. The triazole moiety in this compound enhances its interaction with biological targets involved in cancer cell proliferation. For instance:
- Mechanism of Action : It may inhibit specific kinases or enzymes that are critical for tumor growth and survival.
- Case Study : A study demonstrated that similar triazole-containing compounds exhibited potent antiproliferative effects against various cancer cell lines (e.g., breast and lung cancer) .
Antimicrobial Properties
Quinazolines have been shown to possess antimicrobial activities. The presence of the pyridine ring may contribute to enhanced interactions with microbial targets.
- Research Findings : Compounds with similar structures have been tested against bacterial strains and shown to inhibit growth effectively .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases.
- Mechanism : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
Applications in Drug Development
The unique structure of 2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one positions it as a promising lead compound in drug development:
- Target Identification : Ongoing studies aim to identify specific molecular targets for this compound using high-throughput screening methods.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity can lead to the development of more potent derivatives.
- Formulation Development : Research is underway to optimize formulations for better bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may act as a kinase inhibitor, blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Sulfanyl Group Modifications: Methylsulfanyl (-SMe) in the target compound offers balanced lipophilicity, whereas ethylsulfanyl (-SEt) in analogs increases metabolic stability but reduces solubility .
Aromatic Substituents :
- Pyridin-2-yl in the target compound enables hydrogen bonding and π-stacking with biological targets, unlike methoxyphenyl or chlorophenyl groups in analogs .
- Trimethoxyphenyl substituents (e.g., ) enhance anticancer activity but increase steric hindrance.
Core Modifications :
- Dimethyl groups at position 6 (e.g., ) improve metabolic stability but reduce ring flexibility, affecting binding kinetics.
Table 2: Activity Comparison Across Analogues
Insights:
- The target compound’s pyridin-2-yl group correlates with superior antiproliferative potency (IC₅₀: 1.2 μM) compared to phenyl-substituted analogs (IC₅₀: 3–10 μM) .
- Methylsulfanyl contributes to kinase selectivity (e.g., EGFR inhibition), whereas bulkier sulfanyl groups (e.g., benzyl) favor antimicrobial effects .
Biological Activity
The compound 2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a quinazoline moiety and is characterized by the presence of a methylsulfanyl group and a pyridine substituent.
Mechanisms of Biological Activity
Research indicates that compounds within the triazoloquinazoline class exhibit several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of triazoloquinazolines can induce apoptosis in cancer cells through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
- Protein Kinase Inhibition : The compound has been identified as an inhibitor of specific protein kinases involved in cell cycle regulation and proliferation. This inhibition is crucial for developing therapies targeting proliferative diseases such as cancer .
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways. The inhibition of p38 MAPK and PDE4 activities has been associated with reduced levels of pro-inflammatory cytokines like TNF-alpha .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Antiproliferative Studies : A study focused on related triazolo derivatives reported IC50 values ranging from 6.587 to 11.10 µM against colon cancer cell lines (HCT-116 and HT-29). The mechanism involved activation of apoptotic pathways leading to cell death through caspase activation .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression. The binding affinities suggest potential therapeutic efficacy against various cancer types .
Data Table: Summary of Biological Activities
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
